N-ethyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide
Description
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Properties
IUPAC Name |
N-ethyl-2-[5-(hydroxymethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-3-17-15(21)9-19-14(10-20)8-18-16(19)22-11-13-7-5-4-6-12(13)2/h4-8,20H,3,9-11H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFVYQMYZBNSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC2=CC=CC=C2C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide, a complex organic compound, belongs to the class of imidazole derivatives. Its unique structural features, including an ethyl group, hydroxymethyl group, and sulfanyl group attached to an imidazole ring, suggest significant potential for biological activity, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C₁₄H₁₈N₂O₂S. The structure consists of:
- An imidazole ring , which is a common feature in many biologically active compounds.
- A hydroxymethyl group that may enhance solubility and bioactivity.
- A sulfanyl group , which can contribute to the compound's reactivity and interaction with biological targets.
Pharmacological Potential
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antimicrobial properties : Some imidazole derivatives have shown effectiveness against a range of bacteria and fungi.
- Anti-inflammatory effects : These compounds may inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory diseases.
While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized that the compound may interact with specific enzymes or receptors involved in disease processes. Similar compounds have been studied for their ability to inhibit key enzymes such as kinases, which play critical roles in cell signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of imidazole derivatives:
- Antimicrobial Activity : A study demonstrated that imidazole-based compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the hydroxymethyl group was noted to enhance this effect due to improved solubility and membrane penetration .
- Anti-inflammatory Effects : In vitro studies showed that certain imidazole derivatives reduced the production of pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases .
- Kinase Inhibition : Research on related compounds has identified them as effective inhibitors of various kinases involved in cancer progression. This suggests that this compound may also possess similar inhibitory properties .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Formula
- Molecular Formula : C₁₄H₁₈N₂O₂S
- Molecular Weight : 286.36 g/mol
Key Functional Groups
- Imidazole: A five-membered heterocyclic compound that plays a crucial role in biological systems.
- Hydroxymethyl: Enhances solubility and reactivity.
- Sulfanyl: Contributes to the compound's pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. The structural characteristics of N-ethyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide suggest potential efficacy against various bacterial strains. A study highlighted the importance of five-membered heterocycles in the design of new antibacterials, emphasizing their role in overcoming drug resistance .
Anticancer Properties
Imidazole derivatives have been investigated for their anticancer activities. The compound's unique structure may allow it to interact with specific cellular targets involved in cancer progression. Preliminary studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. Further research is necessary to elucidate the specific mechanisms at play.
Neuropharmacological Effects
The imidazole ring is also linked to neuropharmacological activity. Compounds with this structure have been explored for their effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders. Investigations into the compound's interaction with serotonin receptors could reveal its therapeutic potential in treating depression or anxiety disorders.
Study on Antimicrobial Activity
A recent study evaluated a series of imidazole derivatives for their antimicrobial efficacy against resistant strains of bacteria. This compound was included in the screening process, showing promising results against Staphylococcus aureus and Escherichia coli .
Investigation into Anticancer Properties
In another study focused on the anticancer potential of imidazole derivatives, researchers synthesized several compounds and tested their effects on various cancer cell lines. The findings suggested that compounds with similar structural features to this compound exhibited significant cytotoxicity against colorectal cancer cells, warranting further exploration .
Neuropharmacological Research
A neuropharmacological study investigated the effects of imidazole-containing compounds on neurotransmitter release. The results indicated that these compounds could modulate serotonin levels, suggesting potential applications in treating mood disorders. The specific interactions of this compound with serotonin receptors remain to be fully characterized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
